5-[4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one
Overview
Description
5-[4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by the introduction of the piperazine and pyridazinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
5-[4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 5-[4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one is not well-documented. quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition or receptor modulation. These interactions can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
- 4-ethoxycarbonyl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolone
- 4-ethoxycarbonyl-3a,4,5,11b-tetrahydro-3H-cyclopenta[c][1,7]phenantroline
Uniqueness
5-[4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
5-[4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-25-20(28)13-15(14-23-25)26-9-11-27(12-10-26)22(29)21-18-7-4-6-16(18)17-5-2-3-8-19(17)24-21/h2-6,8,13-14,16,18,21,24H,7,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHYMMLQNQWFNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCN(CC2)C(=O)C3C4CC=CC4C5=CC=CC=C5N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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